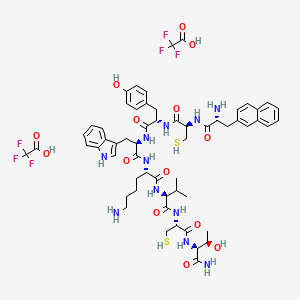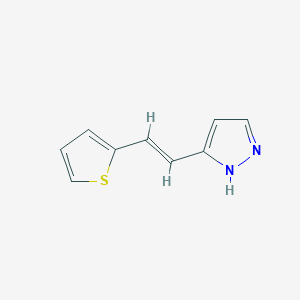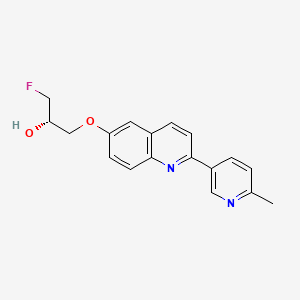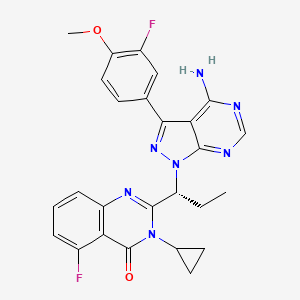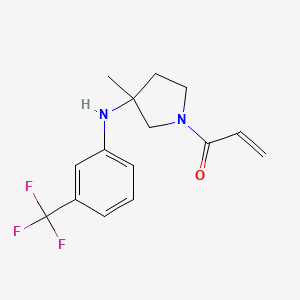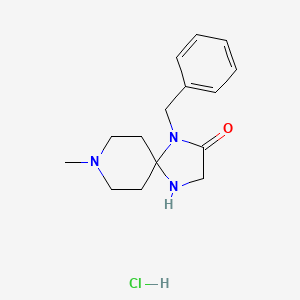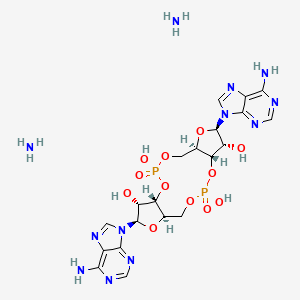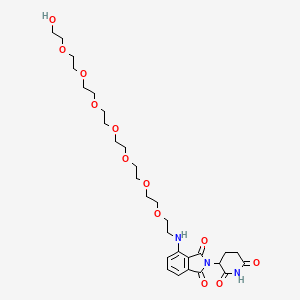
Pom-8PEG
描述
Pom-8PEG is a compound that incorporates a cereblon ligand for the E3 ubiquitin ligase and an 8-unit polyethylene glycol linker. This compound is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells .
准备方法
Pom-8PEG can be synthesized through a series of chemical reactions that involve the conjugation of a cereblon ligand with an 8-unit polyethylene glycol linker. The synthetic route typically involves the following steps:
Activation of the cereblon ligand: The cereblon ligand is activated using a suitable reagent to form a reactive intermediate.
Conjugation with polyethylene glycol: The activated cereblon ligand is then reacted with an 8-unit polyethylene glycol linker under controlled conditions to form this compound.
Industrial production methods for this compound involve large-scale synthesis using automated reactors and purification systems to ensure high purity and yield .
化学反应分析
Pom-8PEG undergoes various types of chemical reactions, including:
Substitution reactions: The polyethylene glycol linker can participate in substitution reactions with other functional groups, leading to the formation of new derivatives.
Oxidation and reduction reactions: The cereblon ligand can undergo oxidation and reduction reactions, which can alter its binding affinity and activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Pom-8PEG has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: this compound is used to target specific proteins for degradation, allowing researchers to study the effects of protein depletion on cellular processes.
Medicine: PROTACs synthesized using this compound have potential therapeutic applications in treating diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new materials and technologies, including drug delivery systems and biosensors
作用机制
Pom-8PEG exerts its effects by binding to the E3 ubiquitin ligase cereblon, which is involved in the ubiquitination and subsequent degradation of target proteins. The polyethylene glycol linker facilitates the formation of a ternary complex between the target protein, cereblon, and the PROTAC, leading to the ubiquitination and degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .
相似化合物的比较
Pom-8PEG is unique due to its specific combination of a cereblon ligand and an 8-unit polyethylene glycol linker. Similar compounds include:
Pom-4PEG: A compound with a shorter polyethylene glycol linker, which may have different binding properties and degradation efficiency.
VHL-8PEG: A compound that uses a von Hippel-Lindau ligand instead of a cereblon ligand, targeting different proteins for degradation.
MDM2-8PEG: A compound that uses an MDM2 ligand, which targets proteins involved in the p53 pathway for degradation.
This compound stands out due to its specific targeting of cereblon and its applications in the synthesis of PROTACs for various research and therapeutic purposes.
属性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N3O12/c33-7-9-39-11-13-41-15-17-43-19-21-44-20-18-42-16-14-40-12-10-38-8-6-30-23-3-1-2-22-26(23)29(37)32(28(22)36)24-4-5-25(34)31-27(24)35/h1-3,24,30,33H,4-21H2,(H,31,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYUIYBXSCIRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N3O12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S)-2-methyloxolan-3-yl]methanamine;[(2S,3R)-2-methyloxolan-3-yl]methanamine;dihydrochloride](/img/structure/B8198216.png)
![2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8198224.png)
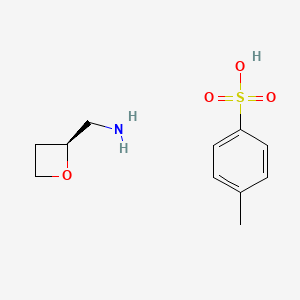
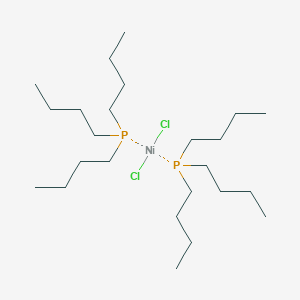
![N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea](/img/structure/B8198237.png)
![N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride](/img/structure/B8198238.png)
